Dicarbine

Overview

Description

Dicarbine is a chemical compound known for its ability to block dopamine receptors in various parts of the brain. . The compound is characterized by its unique structure, which allows it to interact with specific neural pathways, thereby influencing brain function and behavior.

Mechanism of Action

Target of Action

Dicarbine, also known as Dacarbazine, primarily targets the DNA in cancer cells . It is an antineoplastic agent used in the treatment of malignant melanoma and Hodgkin’s disease .

Mode of Action

This compound is an alkylating agent that works by causing methylation, modification, and cross-linking of DNA, thereby inhibiting DNA, RNA, and protein synthesis . It is converted to its active form, monomethyl triazeno imidazole carboxamide (MTIC), in the liver . The cytotoxic effects of MTIC are manifested through alkylation (methylation) of DNA at the O6 and N7 guanine positions, leading to DNA double-strand breaks and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is DNA replication. By causing methylation and cross-linking of DNA, this compound disrupts the normal process of DNA replication, leading to DNA damage and cell death . This action is particularly effective against rapidly dividing cells, such as cancer cells.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration, this compound is distributed throughout the body, with localization likely in the liver . It is extensively metabolized in the liver to its active form, MTIC . The elimination half-life of this compound is biphasic, with an initial half-life of 19 minutes and a terminal half-life of 5 hours . Approximately 40% of this compound is excreted unchanged in the urine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and humidity can affect the stability of the drug, potentially impacting its efficacy . Additionally, individual physiological factors such as renal function, genetic makeup, sex, and age can influence how the drug is metabolized and excreted, thereby affecting its action . Understanding these factors can help in optimizing the use of this compound for individual patients.

Biochemical Analysis

Biochemical Properties

Dicarbine interacts with dopamine receptors, a type of protein that plays a crucial role in transmitting signals in the brain . The nature of this interaction involves this compound blocking these receptors, which can influence various biochemical reactions .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with dopamine receptors. By blocking these receptors, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to dopamine receptors and blocking their activity . This can lead to changes in gene expression and potentially influence enzyme activity .

Temporal Effects in Laboratory Settings

Its ability to block dopamine receptors suggests it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Its role as a dopamine receptor blocker suggests it could have varying effects at different dosages .

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily related to its interaction with dopamine receptors .

Transport and Distribution

Its ability to block dopamine receptors suggests it may interact with transporters or binding proteins .

Subcellular Localization

Its interaction with dopamine receptors suggests it may be directed to specific compartments or organelles .

Preparation Methods

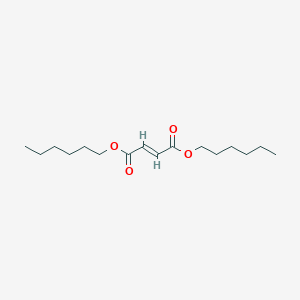

Synthetic Routes and Reaction Conditions: The synthesis of dicarbine typically involves the condensation of glyoxal, cyclohexylamine, and paraformaldehyde in the presence of aqueous tetrafluoroboric acid. This reaction yields 1,3-dicyclohexylimidazolium tetrafluoroborate, a precursor to this compound . The process can be optimized using microwave irradiation to enhance efficiency and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of advanced techniques such as continuous flow reactors and automated synthesis can further improve the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: Dicarbine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Dicarbine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its effects on neural pathways and brain function.

Medicine: Potential therapeutic applications in treating schizophrenia and alcoholism.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Trimipramine maleate: Inhibits serotonin transport and norepinephrine uptake.

Bendazol: Used for hypertension and cerebral angiospasm.

GR 103691: A potent dopamine D3 receptor antagonist.

Uniqueness: Dicarbine’s unique ability to block dopamine receptors and its potential applications in treating neurological conditions set it apart from other similar compounds. Its specific interaction with neural pathways and the resulting effects on brain function highlight its distinctiveness.

Properties

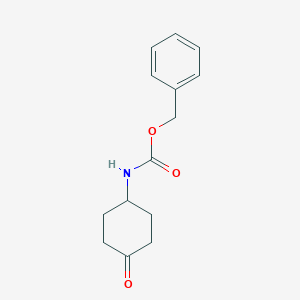

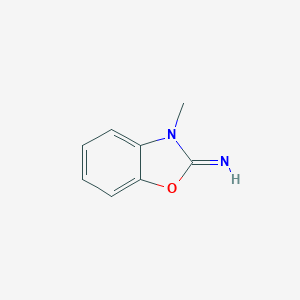

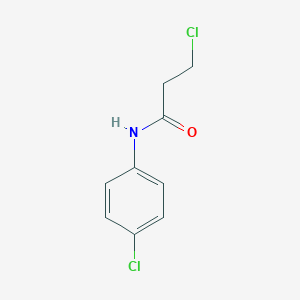

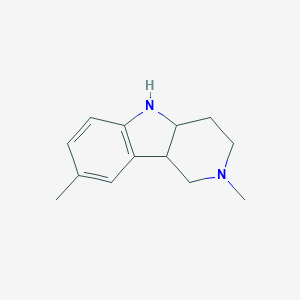

IUPAC Name |

2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJQCYXRNNCURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33162-17-3 (di-hydrochloride) | |

| Record name | Dicarbine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046193 | |

| Record name | Dicarbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17411-19-7 | |

| Record name | Dicarbine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17411-19-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICARBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0EA50IJ3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.